molecular formula C14H14N2O4S B2610022 2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide CAS No. 316159-64-5

2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide

Cat. No.: B2610022
CAS No.: 316159-64-5
M. Wt: 306.34
InChI Key: BIDDUCIJVMPASE-DHZHZOJOSA-N
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Description

2-[(5E)-5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide is a thiazolidine-2,4-dione (TZD) derivative characterized by a benzylidene substituent at the 5-position of the thiazolidinone ring and an N-(2-hydroxyethyl)acetamide side chain. The TZD scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anticancer, and antidiabetic properties . The benzylidene group enhances π-π stacking interactions with biological targets, while the hydroxyethyl moiety improves solubility through hydrogen bonding.

Properties

IUPAC Name

2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c17-7-6-15-12(18)9-16-13(19)11(21-14(16)20)8-10-4-2-1-3-5-10/h1-5,8,17H,6-7,9H2,(H,15,18)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDDUCIJVMPASE-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide typically involves the reaction of thiazolidine derivatives with benzaldehyde and hydroxyethylamine under specific conditions. The reaction conditions may include the use of a catalyst, such as an acid or base, and controlling the temperature and reaction time to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using reactors designed to handle the required reaction conditions. The process would be optimized to maximize yield and purity while minimizing waste and by-products. Quality control measures would be in place to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific type of reaction depends on the reagents and conditions used.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed

The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups. For example, oxidation may introduce hydroxyl or carboxyl groups, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.

Medicine

In the medical field, this compound could be explored for its potential therapeutic properties. It may be used in the development of new drugs or as a lead compound for further modification and optimization.

Industry

In industry, the compound may find applications in the production of pharmaceuticals, agrochemicals, or other chemical products. Its versatility and reactivity make it a useful component in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the exact mechanism requires detailed biochemical studies and experiments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name Substituents (5-Position) Acetamide Side Chain Melting Point (°C) Yield (%) Key Features
Target compound Benzylidene N-(2-hydroxyethyl) Not reported Not reported Hydroxyethyl enhances solubility; simple benzylidene for moderate lipophilicity
N-(4-Bromophenyl)-2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidine-3-yl)acetamide (4j) 3-Methoxybenzylidene N-(4-bromophenyl) 253–255 96 Bromine and methoxy groups increase molecular weight and steric hindrance
2-(5-Benzylidene-2,4-dioxothiazolidine-3-yl)-N-(2-morpholinoethyl)acetamide (4m) Benzylidene N-(2-morpholinoethyl) 180–182 89 Morpholinoethyl improves solubility; bulkier than hydroxyethyl
N-(2-hydroxyphenyl)-2-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]acetamide 4-Methoxybenzylidene N-(2-hydroxyphenyl) Not reported Not reported Thioxo (C=S) instead of dioxo (C=O) alters electronic properties
2-(2,4-Dioxothiazolidin-3-yl)-N-(phenyl)acetamide (3) None (unsubstituted TZD core) N-phenyl 189–190 80 Lack of benzylidene reduces π-π interactions; phenyl increases hydrophobicity

Spectral Characterization

All compounds, including the target, are characterized by:

  • IR Spectroscopy : C=O stretches (~1700–1750 cm⁻¹) for the TZD core; N-H stretches (~3200 cm⁻¹) for the acetamide .
  • NMR: Thiazolidinone protons appear at δ 3.5–4.5 ppm; benzylidene aromatic protons at δ 6.5–8.0 ppm .

Biological Activity

The compound 2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide , also known by its CAS number 178881-05-5, is a thiazolidinone derivative with notable biological activities. Thiazolidinones are recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article presents a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C12H13N2O4S
  • Molar Mass : 263.27 g/mol
  • Structure : The compound features a thiazolidinone core with a benzylidene moiety and a hydroxyethyl side chain.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to inhibit specific enzymes and proteins that are crucial for cellular processes. Notably, it may affect:

  • DNA Gyrase : Inhibition of this enzyme disrupts DNA replication in bacterial cells, leading to antimicrobial effects.
  • Protein Kinases : The compound may modulate signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance:

  • A study found that similar thiazolidinone compounds demonstrated activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
CompoundMinimum Inhibitory Concentration (MIC)Activity
Thiazolidinone A50 µg/mLModerate
Thiazolidinone B100 µg/mLGood
2-[(5E)-5-benzylidene...TBDTBD

Anticancer Activity

Thiazolidinones have also been investigated for their potential anticancer effects. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines by modulating apoptotic pathways .

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines, which has been documented in various thiazolidinone derivatives .

Case Studies

  • Study on Antimicrobial Efficacy :
    A comparative study evaluated the antimicrobial efficacy of several thiazolidinones, including the target compound. The results indicated that it possessed comparable activity to established antibiotics against certain bacterial strains.
  • Anticancer Research :
    In vitro assays using human cancer cell lines demonstrated that the compound effectively reduced cell viability through apoptosis induction mechanisms.

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